molecular formula C9H20O2Si B12620437 [Ethyl(dimethyl)silyl] pentanoate CAS No. 959004-72-9

[Ethyl(dimethyl)silyl] pentanoate

Cat. No.: B12620437
CAS No.: 959004-72-9
M. Wt: 188.34 g/mol
InChI Key: HNLDMHZEFQHZAI-UHFFFAOYSA-N
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Description

[Ethyl(dimethyl)silyl] pentanoate is an organosilicon ester characterized by a pentanoate backbone substituted with an ethyl(dimethyl)silyl group. Organosilicon compounds are renowned for their thermal stability, hydrophobicity, and resistance to hydrolysis, which differentiate them from conventional carbon-based esters . This compound likely serves as a specialty intermediate in synthetic chemistry or material science, though its applications remain speculative without explicit studies.

Properties

CAS No.

959004-72-9

Molecular Formula

C9H20O2Si

Molecular Weight

188.34 g/mol

IUPAC Name

[ethyl(dimethyl)silyl] pentanoate

InChI

InChI=1S/C9H20O2Si/c1-5-7-8-9(10)11-12(3,4)6-2/h5-8H2,1-4H3

InChI Key

HNLDMHZEFQHZAI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)O[Si](C)(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [ethyl(dimethyl)silyl] pentanoate typically involves the esterification of pentanoic acid with ethyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Pentanoic acid+Ethyl(dimethyl)silyl chloride[Ethyl(dimethyl)silyl] pentanoate+HCl\text{Pentanoic acid} + \text{Ethyl(dimethyl)silyl chloride} \rightarrow \text{this compound} + \text{HCl} Pentanoic acid+Ethyl(dimethyl)silyl chloride→[Ethyl(dimethyl)silyl] pentanoate+HCl

The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, the implementation of in-line purification techniques, such as distillation or crystallization, can streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[Ethyl(dimethyl)silyl] pentanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield pentanoic acid and ethyl(dimethyl)silanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Nucleophiles such as halides, amines, or alcohols.

Major Products Formed

    Hydrolysis: Pentanoic acid and ethyl(dimethyl)silanol.

    Reduction: Pentanol and ethyl(dimethyl)silanol.

    Substitution: Various substituted pentanoates depending on the nucleophile used.

Scientific Research Applications

[Ethyl(dimethyl)silyl] pentanoate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, serving as a protecting group for carboxylic acids.

    Materials Science: The compound is utilized in the preparation of silicon-based materials, including polymers and resins.

    Biological Studies: It is employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicinal Chemistry: The compound is investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical agents.

Mechanism of Action

The mechanism of action of [ethyl(dimethyl)silyl] pentanoate in chemical reactions involves the interaction of the silyl group with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of pentanoic acid and ethyl(dimethyl)silanol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Ethyl Pentanoate (CAS 539-82-2)
  • Structure: A simple ethyl ester of pentanoic acid.
  • Properties : High volatility (boiling point ~145–148°C) and moderate hydrophobicity (log P ~2.1). Widely used in flavor industries due to its fruity aroma and low odor threshold .
  • Behavior in Matrices: In ethanol solutions, its release increases with ethanol concentration due to reduced solubility in polar matrices .
Ethyl 5-(3-Thienyl)pentanoate (CAS 88661-22-7)
  • Structure: Features a thiophene ring attached to the pentanoate chain.
  • Applications may include electronics or catalysis .
Ethyl 5-(1-Methyl-5-nitro-benzimidazol-2-yl)pentanoate
  • Structure: A benzimidazole-substituted pentanoate.
  • Properties : The nitro and heterocyclic groups confer rigidity and electronic complexity, making it suitable as a pharmaceutical reference material .
[Ethyl(dimethyl)silyl] Pentanoate
  • Hypothesized Properties: Hydrophobicity: Higher log P than ethyl pentanoate due to the silyl group’s lipophilicity. Stability: Likely resistant to hydrolysis under basic/acidic conditions compared to carbon-based esters . Volatility: Boiling point may exceed ethyl pentanoate’s due to increased molecular weight (Si atom adds ~28 g/mol vs. C).

Reactivity and Stability

  • Hydrolysis Resistance: Silyl esters, including this compound, are less prone to hydrolysis than conventional esters (e.g., ethyl pentanoate) due to the Si–O bond’s stability .
  • Thermal Stability : The silyl group may enhance thermal resilience, making it suitable for high-temperature reactions.

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